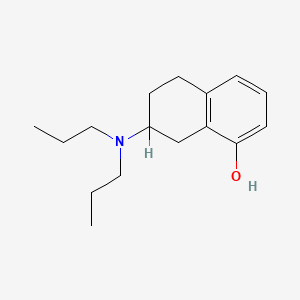

8-OH-Dpat

Description

A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.

Properties

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Role of 8-OH-DPAT in Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a cornerstone pharmacological tool for investigating the serotonergic system's influence on cognitive functions. As a potent agonist for the serotonin 1A (5-HT1A) receptor, and also exhibiting activity at the 5-HT7 receptor, its effects on learning and memory are complex and often contradictory. This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its dose-dependent and receptor-specific effects on memory consolidation, retrieval, and working memory. We present a comprehensive overview of key experimental findings, detailed methodologies, and the underlying signaling pathways, providing a crucial resource for researchers in neuroscience and drug development.

Core Mechanism of Action: A Tale of Two Receptors

This compound's primary mechanism of action is the stimulation of 5-HT1A receptors, which are G-protein coupled receptors negatively coupled to adenylyl cyclase. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, the functional outcome of this compound administration is critically dependent on the location of the targeted 5-HT1A receptors.

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Their activation by this compound inhibits serotonin synthesis and release throughout the brain.[1] This reduction in overall serotonergic tone is often associated with pro-cognitive or memory-enhancing effects in specific contexts.[2][3]

-

Postsynaptic 5-HT1A Receptors: These receptors are widely distributed in brain regions crucial for learning and memory, including the hippocampus, cortex, and amygdala. Their stimulation by this compound can lead to neuronal hyperpolarization and a general dampening of neuronal activity, which is often linked to impairments in learning and memory.[3][4]

Furthermore, this compound also acts as an agonist at 5-HT7 receptors, which are positively coupled to adenylyl cyclase, leading to an increase in cAMP. This action can counterbalance or modulate the effects of 5-HT1A receptor activation. The interplay between these two receptor systems contributes to the often-observed biphasic and context-dependent effects of this compound on cognition.

Signaling Pathways

The binding of this compound to its primary receptor targets initiates distinct intracellular signaling cascades.

Caption: Signaling pathways of this compound at pre- and postsynaptic 5-HT1A and 5-HT7 receptors.

Quantitative Data Summary

The effects of this compound on learning and memory are highly dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Dose-Dependent Effects of this compound on Learning and Memory

| Dose Range | Administration Route | Animal Model | Memory Task | Observed Effect | Reference |

| 0.062 - 0.250 mg/kg | Subcutaneous | Rat | Autoshaping | Impaired acquisition of conditioned response. | |

| 10 - 100 µg/kg | Subcutaneous | Rat | 5-Choice Serial Reaction Time | 100 µg/kg reduced choice accuracy and increased omissions. | |

| 0.1 - 0.3 µg/kg | Intraperitoneal | Rat | 8-Arm Radial Maze | Reversed THC-induced spatial memory impairment. | |

| 1.0 mg/kg | Intraperitoneal | Rat | 3-Panel Runway Task | Increased working memory errors. | |

| 10 µ g/side | Intrahippocampal | Rat | 3-Panel Runway Task | Increased working memory errors. | |

| 3 mg/kg | Not Specified | Rat | Object/Place Recognition | Impaired recognition of object and place. |

Table 2: Receptor-Specific Effects and Antagonism

| Agonist/Antagonist | Dose | Target Receptor | Effect on this compound Action | Reference |

| WAY 100635 | 10 - 100 µg/kg (SC) | 5-HT1A | Completely blocked the effects of this compound in the 5-CSRT task. | |

| WAY 100635 | 1.0 µ g/0.5 µl (intra-raphe) | Presynaptic 5-HT1A | Reversed this compound's effect on choice accuracy. | |

| DR4004 | Not Specified | 5-HT7 | Partially blocked the memory-facilitating effect of this compound. | |

| (-)-propranolol | 5 mg/kg (IP) | 5-HT1A | Blocked the working memory impairment induced by intrahippocampal this compound. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.

Pavlovian/Instrumental Autoshaping

-

Objective: To assess associative learning.

-

Apparatus: A conditioning chamber with a retractable lever and a food magazine.

-

Procedure:

-

Magazine Training: Rats are habituated to the chamber and learn to associate the sound of the food dispenser with the delivery of a food pellet.

-

Autoshaping Session: The lever is presented for a short duration, followed by the delivery of a food pellet, regardless of the rat's behavior. The conditioned response (CR) is the pressing of the lever.

-

Drug Administration: this compound is administered either before (pre-training) or after (post-training) the autoshaping session to assess its effects on acquisition and consolidation, respectively.

-

-

Key Measures: Latency to the first lever press, number of lever presses.

Five-Choice Serial Reaction Time Task (5-CSRTT)

-

Objective: To evaluate visuospatial attention and impulsivity.

-

Apparatus: An operant chamber with five apertures, each equipped with a light and an infrared detector, and a food magazine on the opposite wall.

-

Procedure:

-

Training: Rats are trained to detect a brief light stimulus presented randomly in one of the five apertures and to make a nose-poke response into the correct aperture to receive a food reward.

-

Testing: Once a stable baseline performance is achieved, the effects of this compound are tested.

-

Drug Administration: this compound is typically administered subcutaneously before the test session.

-

-

Key Measures:

-

Accuracy: Percentage of correct responses.

-

Omissions: Failure to respond.

-

Premature Responses: Responding before the stimulus is presented (a measure of impulsivity).

-

Response Latency: Time taken to make a correct response.

-

Caption: Experimental workflows for autoshaping and 5-CSRTT protocols.

8-Arm Radial Maze

-

Objective: To assess spatial working and reference memory.

-

Apparatus: An elevated maze with a central platform and eight arms radiating outwards. A food reward is placed at the end of some or all arms.

-

Procedure:

-

Training: Rats learn to visit each arm to retrieve a food reward, without re-entering previously visited arms within a trial (a measure of working memory).

-

Drug-Induced Impairment: A substance known to impair memory, such as delta-9-tetrahydrocannabinol (THC), is administered.

-

This compound Administration: this compound is co-administered to determine if it can reverse the induced memory deficit.

-

-

Key Measures: Number of working memory errors (re-entry into a baited arm), number of reference memory errors (entry into an unbaited arm).

Fear Conditioning

-

Objective: To study fear-based learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a speaker to present an auditory cue (tone).

-

Procedure:

-

Conditioning: A neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock.

-

Extinction Training: The CS is repeatedly presented without the US, leading to a gradual reduction in the conditioned fear response.

-

Drug Administration: this compound can be administered to investigate its effects on the acquisition or extinction of fear memory.

-

-

Key Measures: Freezing behavior (a species-specific fear response) in the presence of the CS.

Discussion and Future Directions

The multifaceted effects of this compound on learning and memory underscore the complex role of the serotonergic system in cognition. The opposing actions mediated by presynaptic versus postsynaptic 5-HT1A receptors, coupled with the modulatory influence of 5-HT7 receptors, provide a nuanced framework for understanding these effects.

-

Therapeutic Implications: The ability of low doses of this compound to potentially improve cognitive deficits, as seen in the reversal of THC-induced memory impairment, suggests that targeting presynaptic 5-HT1A autoreceptors could be a viable strategy for cognitive enhancement. Conversely, the memory-impairing effects of higher doses, likely mediated by postsynaptic 5-HT1A receptor activation, highlight the need for receptor- and location-specific drug development.

-

Interaction with other Neurotransmitter Systems: this compound has been shown to modulate the release of other neurotransmitters, including acetylcholine and dopamine, which are themselves critical for learning and memory. Future research should further elucidate these heteroreceptor interactions to build a more complete picture of this compound's mechanism of action.

-

Stereoselectivity: It is important to note that most studies have utilized racemic this compound. The R- and S-enantiomers exhibit different affinities and efficacies at the 5-HT1A receptor, with the R-enantiomer being a more potent and full agonist. Future investigations employing the individual enantiomers will provide a more precise understanding of the structure-activity relationship and the specific contributions of each to the observed cognitive effects.

References

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. Mechanism of action of this compound on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT(1A) receptor agonist this compound reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task: role of presynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low doses of this compound prevent the impairment of spatial learning caused by intrahippocampal scopolamine through 5-HT1A receptors in the dorsal raphe - PMC [pmc.ncbi.nlm.nih.gov]

8-OH-DPAT: A Comprehensive Technical Guide for the Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a foundational research tool in the study of the serotonergic system, primarily recognized for its role as a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor.[1][2] Developed in the 1980s, it was one of the first highly selective ligands for this receptor subtype, paving the way for extensive investigation into the physiological and behavioral functions mediated by 5-HT1A receptors.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use, and the intricate signaling pathways it modulates. While initially considered highly selective for the 5-HT1A receptor, it's important to note that this compound has also been found to exhibit agonist activity at the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent at higher concentrations.[1]

Pharmacological Profile of this compound

The pharmacological activity of this compound is characterized by its high binding affinity and functional potency at the 5-HT1A receptor. This profile has been extensively documented across numerous studies, utilizing various in vitro and in vivo models.

Binding Affinity and Functional Potency

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of this compound for the human 5-HT1A receptor. These values have been compiled from various radioligand binding and functional assays.

Table 1: Binding Affinity of this compound for Human 5-HT1A Receptor

| Parameter | Value (nM) | Assay Type | Source |

| Ki | 0.21 | Radioligand displacement assay | [3] |

| Ki | 0.18 | Displacement of [3H]OH-DPAT | |

| Ki | 0.17 | Displacement of [3H]this compound | |

| Ki | 0.81 | Displacement of [3H]this compound from CHO-K1 cell membranes | |

| IC50 | 6 | Displacement of [3H]this compound from HEK293 cells | |

| IC50 | 1.1 | Displacement of radiolabeled 8OH-DPAT | |

| IC50 | 0.66 | Percent inhibition against 5-hydroxytryptamine 1A receptor at 1 uM | |

| IC50 | 0.59 | Inhibition of human 5HT1A receptor | |

| IC50 | 0.53 | Displacement of [3H]8-OHDPAT from HEK293 cells | |

| IC50 | 0.51 | Binding affinity to human 5-HT1A receptor by radioligand displacement assay | |

| IC50 | 0.33 | Binding affinity to human 5-HT1A receptor by radioligand displacement assay |

Table 2: Functional Potency of this compound at Human 5-HT1A Receptor

| Parameter | Value (nM) | Assay Type | Source |

| EC50 | 6 | Inhibition of forskolin-stimulated cAMP accumulation (TR-FRET assay) | |

| EC50 | 5.82 | Inhibition of 50 uM forskolin-stimulated cAMP accumulation | |

| EC50 | 31.62 | Inhibition of forskolin-induced cAMP accumulation (LANCE Ultra cAMP kit-based TR-FRET assay) | |

| IC50 | 14 | Inhibition of forskolin-activated adenylate cyclase (cAMP) activity in rat hippocampus |

In Vivo Effects

In animal models, administration of this compound elicits a wide range of physiological and behavioral responses, underscoring the diverse roles of the 5-HT1A receptor throughout the central nervous system. These effects include:

-

Neurochemical Effects: Systemic administration of this compound has been shown to decrease extracellular serotonin levels in brain regions like the medial preoptic area. Conversely, direct administration into the MPOA can increase extracellular levels of both dopamine and serotonin.

-

Behavioral Effects: this compound is known to induce a characteristic "5-HT syndrome" in rodents, which includes behaviors like head weaving, hindlimb abduction, and forepaw treading. It has also been shown to possess antidepressant, anxiolytic, and analgesic properties in various animal models. Furthermore, it can influence motor and exploratory activity, as well as recognition memory. At higher doses, it can induce perseverative behavior in mice, a model used to study obsessive-compulsive disorder.

-

Physiological Effects: The compound is also known to induce hypothermia, hypotension, and bradycardia.

Signaling Pathways of the 5-HT1A Receptor Activated by this compound

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events.

Canonical Gi/o Signaling Pathway

The classical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This is a key mechanism underlying the inhibitory effects of 5-HT1A receptor activation on neuronal firing.

Caption: Canonical Gi/o-mediated signaling cascade of the 5-HT1A receptor.

Non-Canonical Signaling Pathways

Beyond the classical pathway, the 5-HT1A receptor can also signal through other pathways, often involving the βγ subunits of the G-protein. These pathways can lead to the activation of:

-

PI3K/Akt Pathway: 5-HT1A receptor agonists have been shown to increase the phosphorylation of Akt, a key protein in cell survival and proliferation pathways. This activation is dependent on PI3K.

-

MAPK/ERK Pathway: The receptor can also activate the ERK (extracellular signal-regulated kinase) pathway, which is involved in neuroplasticity and cell growth.

Caption: Overview of non-canonical signaling pathways activated by the 5-HT1A receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT1A receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [3H]this compound) and the inhibitory constant (Ki) of unlabeled this compound.

Materials:

-

Membrane preparations from cells expressing 5-HT1A receptors or from brain tissue (e.g., rat hippocampus).

-

Radioligand: [3H]this compound.

-

Unlabeled this compound for competition assays.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C.

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding). For competition assays, add varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Caption: A simplified workflow of a typical radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing 5-HT1A receptors.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., TR-FRET based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture cells expressing 5-HT1A receptors to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay method (e.g., TR-FRET).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Behavioral Pharmacology Studies

These in vivo experiments assess the behavioral effects of this compound in animal models.

Example: Formalin-Induced Pain Model

Objective: To evaluate the analgesic effects of this compound.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound (e.g., 0.01-2.5 mg/kg, subcutaneously) or vehicle. To confirm 5-HT1A receptor mediation, a separate group can be pre-treated with a selective 5-HT1A antagonist like WAY 100635.

-

Formalin Injection: After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately place the animal in an observation chamber and record pain-related behaviors (e.g., paw licking, flinching, and lifting) over a specified time period.

-

Data Analysis: Quantify the duration or frequency of the pain-related behaviors and compare the results between the different treatment groups using appropriate statistical methods.

Conclusion

This compound remains an indispensable tool in serotonin research. Its high affinity and agonist activity at the 5-HT1A receptor have enabled significant advancements in our understanding of the role of this receptor in health and disease. This guide provides a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and the experimental protocols necessary for its effective use in a research setting. For drug development professionals, the data presented here can serve as a benchmark for the characterization of new chemical entities targeting the 5-HT1A receptor. As with any pharmacological tool, a thorough understanding of its properties and appropriate experimental design are paramount for generating meaningful and reproducible results.

References

The Dawn of Selective Serotonin Receptor Agonism: A Technical Guide to the Discovery and Development of 8-OH-DPAT in the 1980s

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and early development of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a foundational tool in serotonin research. First synthesized in the early 1980s, this compound emerged as the first potent and selective agonist for the 5-HT1A receptor subtype, revolutionizing the study of the serotonergic system.[1] Its development paved the way for a deeper understanding of the physiological roles of 5-HT1A receptors and spurred the development of novel therapeutic agents targeting this critical receptor. This document provides a detailed account of the key experiments, quantitative data, and methodologies that defined the initial characterization of this pivotal compound.

Discovery and Synthesis

Pharmacological Characterization: Unveiling 5-HT1A Selectivity

The initial pharmacological evaluation of this compound involved a battery of in vitro and in vivo experiments designed to determine its receptor binding profile, functional activity, and physiological effects. These studies were instrumental in establishing it as a potent 5-HT1A receptor agonist.

Radioligand Binding Assays

Radioligand binding assays were crucial in quantifying the affinity of this compound for various neurotransmitter receptors. Using tritiated this compound ([³H]this compound), researchers were able to characterize a novel, high-affinity binding site in the rat brain, which was later identified as the 5-HT1A receptor.

Data Presentation: Receptor Binding Affinities of this compound

| Radioligand | Tissue/Preparation | Receptor Subtype | K_i (nM) | Reference |

| [³H]this compound | Rat Hippocampus | 5-HT1A | 0.92 | [2] |

| [³H]this compound | Rat Brain Homogenate | 5-HT1A | 0.79 (in absence of GTP) | [3] |

| [³H]this compound | Rat Brain Homogenate | 5-HT1A | 2.7 (in presence of 10⁻⁴ M GTP) | [3] |

| [³H]Serotonin | Rat Brain | 5-HT1A | ~1 | |

| [³H]Spiperone | HEK293 cells (human 5-HT1A) | 5-HT1A | ~1 |

| Competing Ligand | Radioligand | Tissue/Preparation | IC₅₀ (nM) | Reference |

| This compound | [³H]this compound | Human Platelet Membranes | 117 | |

| Paroxetine | [³H]this compound | Human Platelet Membranes | 13 | |

| Chlorimipramine | [³H]this compound | Human Platelet Membranes | 73 | |

| Fluoxetine | [³H]this compound | Human Platelet Membranes | 653 |

Experimental Protocols: [³H]this compound Radioligand Binding Assay (Reconstructed from 1980s practices)

Objective: To determine the affinity (K_d) and density (B_max) of [³H]this compound binding sites and the inhibitory potency (K_i) of competing ligands.

Materials:

-

Rat brain tissue (e.g., hippocampus or whole brain)

-

[³H]this compound (specific activity ~15-30 Ci/mmol)

-

Unlabeled this compound and other competing ligands

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer, centrifuge, filtration apparatus, and liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Dissect brain tissue on ice and homogenize in 20 volumes of ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and centrifuge again.

-

Finally, resuspend the pellet in Tris-HCl buffer containing BSA to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

For saturation experiments, set up assay tubes containing a fixed amount of membrane preparation, increasing concentrations of [³H]this compound (e.g., 0.1-10 nM), and buffer to a final volume of 1 mL.

-

For competition experiments, use a fixed concentration of [³H]this compound (typically near its K_d value) and increasing concentrations of the unlabeled competing ligand.

-

To determine non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM) to a parallel set of tubes.

-

Incubate the tubes at 37°C for 15-30 minutes.

-

-

Termination and Measurement:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with several volumes of ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation data using Scatchard analysis to determine K_d and B_max.

-

Analyze competition data using log-probit analysis or non-linear regression to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow of a typical radioligand binding assay.

Functional Assays: Adenylyl Cyclase Inhibition

The functional consequence of 5-HT1A receptor activation by this compound was demonstrated through its ability to inhibit adenylyl cyclase activity. This provided strong evidence that the 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o).

Data Presentation: Functional Activity of this compound

| Assay | Tissue/Preparation | Effect | EC₅₀ (nM) | Reference |

| Adenylyl Cyclase Inhibition | Bovine Pulmonary Artery Smooth Muscle Cells | Agonist | 6.4 |

Experimental Protocols: Adenylyl Cyclase Activity Assay (Reconstructed from 1980s practices)

Objective: To measure the effect of this compound on forskolin-stimulated adenylyl cyclase activity.

Materials:

-

Rat brain membranes (as prepared for binding assays)

-

Forskolin

-

This compound and other test compounds

-

ATP (adenosine triphosphate)

-

[α-³²P]ATP

-

Cyclic AMP (cAMP)

-

Dowex and alumina columns for cAMP separation

-

Buffer containing MgCl₂, phosphocreatine, and creatine phosphokinase.

Methodology:

-

Assay Incubation:

-

In assay tubes, combine the membrane preparation, test compounds (e.g., this compound), forskolin (to stimulate adenylyl cyclase), and the assay buffer.

-

Pre-incubate for a short period to allow for receptor binding.

-

Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubate at 30°C for 10-15 minutes.

-

-

Termination and cAMP Separation:

-

Stop the reaction by adding a stopping solution (e.g., containing sodium dodecyl sulfate and unlabeled cAMP) and boiling the samples.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

-

Measurement and Analysis:

-

Quantify the amount of [³²P]cAMP by liquid scintillation counting.

-

Express the results as a percentage of the forskolin-stimulated activity.

-

Determine the EC₅₀ value for this compound's inhibition of adenylyl cyclase activity by plotting the data on a dose-response curve.

-

Visualization: 5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade.

In Vivo Characterization: From Animal Behavior to Electrophysiology

The effects of this compound were extensively studied in animal models, providing crucial insights into the physiological functions of 5-HT1A receptors.

Behavioral Studies: The "Serotonin Syndrome"

Administration of this compound to rodents was found to induce a characteristic set of behaviors, collectively termed the "serotonin syndrome." This syndrome includes forepaw treading, flat body posture, head weaving, and hindlimb abduction. The dose-dependent nature of these behaviors provided a valuable in vivo model for assessing the activity of 5-HT1A receptor agonists.

Data Presentation: Behavioral Effects of this compound in Rats

| Behavior | Dose Range (µg/kg, s.c.) | Effect | Reference |

| Increased Food Intake | 15-60 | Stimulation | |

| Serotonin Syndrome | 250-4000 | Induction | |

| Reduced Choice Accuracy | 100 | Impairment | |

| Inhibition of Dorsal Raphe Firing | 10-100 (i.v.) | Dose-dependent inhibition |

Electrophysiological Studies: Inhibition of Dorsal Raphe Neuron Firing

A key discovery was the potent inhibitory effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus. This provided direct evidence for the existence of inhibitory somatodendritic 5-HT1A autoreceptors on these neurons.

Experimental Protocols: In Vivo Electrophysiology in the Dorsal Raphe Nucleus (Reconstructed from 1980s practices)

Objective: To record the extracellular activity of single serotonergic neurons in the dorsal raphe nucleus of anesthetized rats and to assess the effect of systemically administered this compound on their firing rate.

Materials:

-

Adult male rats

-

Anesthetic (e.g., chloral hydrate or urethane)

-

Stereotaxic apparatus

-

Glass micropipettes for recording (filled with NaCl solution)

-

Amplifier and oscilloscope for signal processing and visualization

-

Data acquisition system

-

This compound solution for intravenous administration.

Methodology:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus.

-

-

Electrode Placement and Recording:

-

Slowly lower a recording micropipette into the brain to the stereotaxic coordinates of the dorsal raphe nucleus.

-

Identify serotonergic neurons based on their characteristic slow, regular firing pattern (typically 0.5-2.5 Hz) and long-duration, positive-going action potentials.

-

-

Drug Administration and Data Collection:

-

Once a stable baseline firing rate is established, administer this compound intravenously in increasing doses.

-

Continuously record the neuronal firing rate before, during, and after drug administration.

-

-

Data Analysis:

-

Analyze the firing rate data to determine the dose-dependent inhibitory effect of this compound.

-

Construct a dose-response curve to quantify the potency of this compound in inhibiting neuronal firing.

-

Visualization: Logical Flow of this compound Characterization

Caption: The logical progression of this compound's characterization.

Conclusion

The discovery and development of this compound in the 1980s marked a pivotal moment in serotonin research. The meticulous characterization of its high affinity and selective agonist activity at the 5-HT1A receptor provided the scientific community with an indispensable tool. The experimental approaches detailed in this guide not only solidified the understanding of 5-HT1A receptor function but also established a paradigm for the development of future selective serotonergic agents. The legacy of this compound continues to influence modern neuroscience and the ongoing quest for novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetral in (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide interactions with 5-HT1A binding sites directly labeled by [3H]-8-hydroxy-2-(DI-n-propylamino)tetralin ([3H]-8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical and Behavioral Profile of 8-OH-DPAT: A Technical Guide

Introduction: 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT, is a pioneering research chemical developed in the 1980s that has been instrumental in the study of the serotonergic system.[1] As one of the first discovered full agonists for the 5-HT1A serotonin receptor, it has been extensively used to elucidate the receptor's role in various physiological and behavioral processes.[1] While initially thought to be highly selective for the 5-HT1A receptor, subsequent research has revealed its activity at other receptors, including the 5-HT7 receptor and the serotonin transporter.[1] This guide provides an in-depth technical overview of the neurochemical properties, behavioral effects, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Neurochemical Effects

This compound's primary mechanism of action is the stimulation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) found both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, septum, and cortex (heteroreceptors).[2][3] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin synthesis and release. Postsynaptic receptor activation mediates the diverse behavioral effects of the compound.

Receptor Binding Profile

This compound exhibits high affinity for the 5-HT1A receptor. Its binding profile also includes moderate affinity for the 5-HT7 receptor and weak interactions with other receptor types. The R-(+)-enantiomer is generally considered the more active and potent form, acting as a full agonist, while the S-(-)-enantiomer behaves as a partial agonist.

| Receptor Subtype | Ligand | Species | Tissue | K_i (nM) | pK_i | Reference |

| 5-HT1A | [³H]this compound | Rat | Hippocampus | 2.1 | 8.68 | |

| 5-HT1A | R-(+)-8-OH-DPAT | Rat | - | 4.1 | - | |

| 5-HT1A | S-(-)-8-OH-DPAT | Rat | - | 6.1 | - | |

| 5-HT7 | - | Human | - | 35-52 | - | |

| 5-HT Transporter | [³H]this compound | Human | Platelets | 43 (K_D) | - | |

| Dopamine D2 | [³H]spiperone | Rat | Brain | - | - | |

| Dopamine D3 | - | Human | - | - | - | |

| α1A-adrenoceptor | [³H]prazosin | Human | CHO Cells | - | - |

Signaling Pathways

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates several intracellular signaling cascades. The most well-characterized pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the Gβγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. More complex pathways involving the activation of the MAPK/ERK cascade have also been identified.

Effects on Neurotransmitter Systems

-

Serotonin: Systemic administration of this compound (e.g., 0.4 mg/kg) decreases extracellular serotonin levels in brain regions like the medial preoptic area (MPOA), consistent with the activation of inhibitory 5-HT1A autoreceptors in the raphe nuclei.

-

Dopamine: The effects on dopamine are more complex. Direct administration of this compound into the MPOA can increase extracellular dopamine levels. Conversely, pretreatment with R(+)-8-OH-DPAT (50 µg/kg, s.c.) has been shown to inhibit amphetamine-induced increases in both serotonin and dopamine in the medial prefrontal cortex. Some studies also suggest this compound acts as a partial dopamine D2 agonist.

Behavioral Effects

This compound induces a wide range of dose-dependent behavioral effects in animal models, reflecting the broad distribution and function of 5-HT1A receptors.

Locomotor Activity

The effect of this compound on locomotor activity is biphasic and complex. Low doses tend to suppress spontaneous activity, while higher doses can induce hyperactivity and stereotyped behaviors as part of the "5-HT syndrome".

| Effect | Species | Dose Range (mg/kg) | Route | Observation | Reference |

| Suppression of Activity | Rat | 0.0125 - 1.6 | s.c. | Dose-dependent decrease in horizontal (locomotion) and vertical (rearing) activity in an open field. | |

| Hyperactivity | Rat | >0.1 | - | Marked hyperactivity observed after an initial period of blocked activity. | |

| Sensitization | Rat | 0.0625 - 0.125 | - | Chronic treatment can lead to locomotor sensitization. | |

| Increased Ambulation | Rat | 0.1 - 3.0 | - | Dose-dependently increased ambulation and exploratory head motility, while decreasing rearing. |

Anxiolytic-like Effects

This compound is widely reported to have anxiolytic properties, believed to be mediated primarily by presynaptic 5-HT1A receptors. This is typically observed in conflict-based paradigms like the elevated plus maze.

| Effect | Species | Dose Range (mg/kg) | Route | Behavioral Model | Observation | Reference |

| Anxiolytic | - | - | - | Shock-induced ultrasonic vocalization | Highly efficient and potent effect. | |

| Anxiogenic | Mouse | - | - | Elevated Plus Maze | In some genetic backgrounds (Balb/c), can reduce time on open arms. |

Antidepressant-like Effects

The compound demonstrates robust antidepressant-like effects in various animal models, such as the forced swim test and learned helplessness paradigm. These effects are thought to result from the direct stimulation of postsynaptic 5-HT1A receptors.

| Effect | Species | Dose Range (mg/kg) | Route | Behavioral Model | Observation | Reference |

| Anti-immobility | Rat | 0.125 - 0.5 | s.c. | Forced Swim Test | Single or repeated doses reduce immobility time. | |

| Reversal of Helplessness | Rat | 0.125 - 0.25 | i.p. | Learned Helplessness | Dose-dependently reverses helpless behavior. | |

| Decreased Immobility | Rat | 0.01 - 0.1 | s.c. | Forced Swim Test | Chronic treatment significantly decreases immobility duration. |

Other Behavioral and Physiological Effects

-

Hypothermia: this compound induces a dose-dependent decrease in body temperature, an effect mediated by both 5-HT1A and 5-HT7 receptors. At lower doses, the 5-HT7 receptor appears to play a more significant role.

-

Learning and Memory: The compound can impair performance in certain learning and memory tasks. For example, doses of 0.25 mg/kg have been shown to slow learning in a water maze task.

-

Attention: High doses (100 µg/kg) can reduce accuracy and increase impulsivity in attentional tasks, an effect linked to presynaptic 5-HT1A receptor stimulation.

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible results in neuropharmacology. The following sections outline standard protocols for key assays used to characterize the effects of this compound.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.

Methodology:

-

Probe Construction: Construct a microdialysis probe with a semi-permeable membrane (typically 1-3 mm in length) suitable for the target brain region.

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and use a stereotaxic frame to surgically implant a guide cannula targeted at the desired brain region (e.g., medial prefrontal cortex, MPOA). Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for several days.

-

Experimentation: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (or vehicle) systemically (s.c. or i.p.) or locally via reverse dialysis and continue collecting samples to measure changes from baseline.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open, elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two arms enclosed by high walls. The maze is typically placed in a dimly lit room.

-

Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins.

-

Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p. or s.c.) approximately 15-30 minutes before testing.

-

Testing: Place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using an overhead video camera connected to a tracking software.

-

Analysis: Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these measures is interpreted as an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity. The maze should be cleaned thoroughly between animals.

Forced Swim Test (FST)

The FST is a common screening tool for assessing antidepressant-like activity in rodents. The model is based on the observation that animals will adopt an immobile posture after initial escape attempts, and that this immobility is reduced by antidepressant drugs.

Methodology:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.

-

Pre-test (Rats): On day 1, place the rat in the water for a 15-minute session. This induces a stable level of immobility for the test session. After the session, remove the rat, dry it, and return it to its home cage.

-

Drug Administration: Antidepressants are often administered sub-chronically or acutely before the test session. For acute testing, this compound or vehicle is administered 24 hours after the pre-test and 30-60 minutes before the test session.

-

Test Session: On day 2 (24 hours after the pre-test), place the animal back in the water for a 5-minute test session.

-

Data Collection: Record the entire session. An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water). Active behaviors like swimming and climbing can also be scored separately.

-

Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the function of the 5-HT1A receptor and its role in the broader serotonergic system. Its well-characterized effects on neurochemistry and behavior provide a robust framework for screening novel psychoactive compounds and exploring the neural circuits underlying mood, anxiety, and cognition. Understanding its full receptor binding profile, including its actions at 5-HT7 and potentially other sites, is crucial for the precise interpretation of experimental results. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in neuroscience research and the development of next-generation therapeutics targeting the serotonin system.

References

- 1. Effects of this compound on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dose-response study of separate and combined effects of the serotonin agonist this compound and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselectivity of 8-OH-DPAT Enantiomers at 5-HT1A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoselective interactions of the enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) with the serotonin 1A (5-HT1A) receptor. A thorough understanding of this stereoselectivity is critical for the rational design and development of novel therapeutic agents targeting the serotonergic system.

Introduction to this compound and 5-HT1A Receptors

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.[1][2] this compound is a prototypical high-affinity agonist for this receptor and has been instrumental in characterizing its pharmacological and physiological roles.[3][4] As a chiral molecule, this compound exists as two enantiomers, R-(+)-8-OH-DPAT and S-(-)-8-OH-DPAT, which exhibit distinct pharmacological profiles at the 5-HT1A receptor.

Binding Affinity and Functional Activity: A Stereoselective Profile

While both enantiomers of this compound demonstrate affinity for the 5-HT1A receptor, there are significant differences in their binding and functional efficacy. Generally, the R-(+)-enantiomer is a more potent and efficacious agonist compared to the S-(-)-enantiomer, which often acts as a partial agonist.[5]

Quantitative Binding and Functional Data

The following tables summarize the quantitative data on the binding affinities and functional activities of the this compound enantiomers at the 5-HT1A receptor.

Table 1: Binding Affinity (Ki) of this compound Enantiomers at 5-HT1A Receptors

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| R-(+)-8-OH-DPAT | Rat Hippocampus | [³H]this compound | 4.1 | |

| S-(-)-8-OH-DPAT | Rat Hippocampus | [³H]this compound | 6.1 | |

| R-(+)-8-OH-DPAT | Cloned Human 5-HT1A | [³H]this compound | 0.47 | |

| S-(-)-8-OH-DPAT | Cloned Human 5-HT1A | [³H]this compound | 0.64 | |

| Racemic this compound | Cloned Human 5-HT1A | [³H]this compound | 0.58 |

Table 2: Functional Activity of this compound Enantiomers at 5-HT1A Receptors

| Assay | Compound | Efficacy (% of 5-HT response) | Potency (EC50/IC50 in nM) | Reference |

| GTPγS Binding (Human 5-HT1A) | R-(+)-8-OH-DPAT | 90% | - | |

| GTPγS Binding (Human 5-HT1A) | S-(-)-8-OH-DPAT | 57% | - | |

| Adenylyl Cyclase Inhibition | R-(+)-8-OH-DPAT | Full Agonist | - | |

| Adenylyl Cyclase Inhibition | S-(-)-8-OH-DPAT | Partial Agonist (~50%) | - | |

| Suppression of Neuronal Firing | R-(+)-8-OH-DPAT | ~2-fold > S-(-) | - | |

| Hypothermia Induction (in vivo) | R-(+)-8-OH-DPAT | Greater and longer lasting | - | |

| Hypothermia Induction (in vivo) | S-(-)-8-OH-DPAT | Less potent | - |

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory Gi/o proteins, leading to two main downstream effects: the inhibition of adenylyl cyclase and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Canonical Signaling Pathway Diagram

Caption: Canonical 5-HT1A receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of this compound enantiomers. The following sections outline the key experimental protocols.

Radioligand Binding Assay

This assay determines the affinity (Ki) of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]this compound), and varying concentrations of the unlabeled test compound (R- or S-8-OH-DPAT).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

Caption: Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing an indication of the compound's efficacy.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor as described for the binding assay.

-

Assay Setup: In a microplate, combine the membranes, GDP, varying concentrations of the agonist (R- or S-8-OH-DPAT), and [³⁵S]GTPγS.

-

Incubation: Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

Experimental Workflow Diagram:

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of 5-HT1A receptor activation on the downstream effector, adenylyl cyclase.

Methodology:

-

Cell Culture: Culture cells stably expressing the human 5-HT1A receptor.

-

Assay Setup: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add forskolin to stimulate adenylyl cyclase and varying concentrations of the 5-HT1A agonist (R- or S-8-OH-DPAT).

-

Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Logical Relationship Diagram:

Caption: Logical relationships in a cAMP accumulation assay.

Conclusion

The enantiomers of this compound exhibit clear stereoselectivity at the 5-HT1A receptor. The R-(+)-enantiomer is a potent, full agonist, while the S-(-)-enantiomer is a less potent partial agonist. This differential activity underscores the importance of considering stereochemistry in drug design and pharmacological studies. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers in the field to further investigate the nuances of 5-HT1A receptor pharmacology and to develop novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. Stereoselectivity of this compound toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial agonistic activity of R- and S-enantiomers of this compound at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Effects of 8-OH-DPAT on Serotonergic and Dopaminergic Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical examination of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a canonical 5-HT1A receptor agonist. It details the compound's molecular mechanism of action and systematically reviews its divergent effects on serotonin (5-HT) and dopamine (DA) neurotransmission. Systemic administration of this compound characteristically reduces extracellular 5-HT levels via activation of presynaptic autoreceptors in the raphe nuclei. In contrast, its influence on the dopaminergic system is complex and region-dependent, frequently resulting in an increase in extracellular dopamine, particularly in the prefrontal cortex. This is largely attributed to indirect modulation of dopamine neuron activity through serotonergic pathways. This guide consolidates quantitative data from key preclinical studies, outlines prevalent experimental methodologies used in this research, and provides visual diagrams of the core signaling pathways and experimental workflows.

Introduction

8-hydroxy-2-(di-n-propylamino)tetralin (this compound) is a high-affinity, full agonist for the serotonin 1A (5-HT1A) receptor.[1] It is a foundational pharmacological tool used extensively in neuroscience research to probe the function of the serotonergic system and its interactions with other neurotransmitter systems. While its primary target is the 5-HT1A receptor, it is also reported to act as an agonist at 5-HT7 receptors and may possess weak partial agonist activity at dopamine D2 receptors.[1][2] The R-enantiomer of this compound is recognized as the more potent and active form.[3]

Understanding the precise effects of this compound is critical, as its actions bifurcate based on the location of the target 5-HT1A receptor—presynaptic somatodendritic autoreceptors on serotonin neurons in the raphe nuclei or postsynaptic heteroreceptors on non-serotonergic neurons in projection areas like the hippocampus and prefrontal cortex.[4] This whitepaper will delineate these distinct effects on both serotonin and dopamine levels, presenting quantitative data, methodologies, and pathway visualizations to serve as a comprehensive resource for researchers.

Mechanism of Action: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples primarily to the Gi/o family of G-proteins. Upon agonist binding by this compound, the activated Gi/o protein initiates a downstream signaling cascade. The primary effect is the inhibition of the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreased protein kinase A (PKA) activity. Additionally, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, which ultimately reduces neuronal excitability.

Effects on the Serotonergic System

The most prominent effect of systemic this compound administration is a decrease in the synthesis and release of serotonin in the brain. This occurs because this compound activates 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the dorsal and median raphe nuclei. This activation hyperpolarizes the neurons, suppresses their firing rate, and consequently reduces the amount of serotonin released from their axon terminals throughout the brain.

However, the route of administration can lead to different outcomes. Direct local perfusion of high concentrations of this compound into a specific brain region can sometimes increase extracellular 5-HT, potentially through mechanisms like uptake inhibition.

Table 1: Quantitative Effects of this compound on Serotonin Levels

| Brain Region | This compound Dose & Administration Route | Effect on Serotonin (5-HT) Level | Species | Citation(s) |

| Medial Preoptic Area | 0.4 mg/kg (systemic) | ↓ Extracellular 5-HT | Rat | |

| Medial Preoptic Area | 500 µM (local reverse dialysis) | ↑ Extracellular 5-HT | Rat | |

| Dorsal Raphe Nucleus | 10 µM (local perfusion) | ↓ 50% in extracellular 5-HT | Cat | |

| Hippocampus | 0.1 mg/kg (systemic) | ↓ Extracellular 5-HT | Rat | |

| Medial Prefrontal Cortex | 50 µg/kg (s.c., pretreatment) | Inhibited amphetamine-induced ↑ in 5-HT | Rat | |

| Various | 0.05 - 0.1 mg/kg (s.c.) | ↓ 5-HT synthesis rate | Rat |

Effects on the Dopaminergic System

The interaction between this compound and the dopamine system is multifaceted, often resulting in an increase in dopamine release, especially in cortical regions. This effect is primarily indirect, stemming from the modulation of neuronal circuits that control dopamine neuron activity. The reduction in serotonin tone caused by this compound can disinhibit dopamine neurons in the ventral tegmental area (VTA). Serotonin, acting through other receptor subtypes (e.g., 5-HT2A), can exert an inhibitory influence on dopamine release; by reducing this influence, this compound can facilitate dopamine transmission. Additionally, some studies suggest a direct, albeit weak, partial agonist effect of this compound at D2 receptors, which could contribute to its complex dopaminergic profile.

Table 2: Quantitative Effects of this compound on Dopamine Levels

| Brain Region | This compound Dose & Administration Route | Effect on Dopamine (DA) Level | Species | Citation(s) |

| Medial Preoptic Area | 500 µM (local reverse dialysis) | ↑ Extracellular DA | Rat | |

| Anterior Striatum | 2.0 nmol (local perfusion) | ↑ ~40% in extracellular DA | Rat | |

| Medial Prefrontal Cortex | 50 µg/kg (s.c., pretreatment) | Inhibited amphetamine-induced ↑ in DA | Rat | |

| Medial Prefrontal Cortex | 0.05 mg/kg (s.c.) | No effect on basal DA release | Rat | |

| Ventral Striatum | 3 mg/kg | ↓ Dopamine Transporter (DAT) binding | Rat | |

| Dorsal Striatum | 3 mg/kg | ↑ Dopamine Transporter (DAT) binding | Rat |

Key Experimental Protocols

The majority of quantitative data on this compound's effects on extracellular neurotransmitter levels has been generated using the in vivo microdialysis technique.

In Vivo Microdialysis

Objective: To measure the concentration of endogenous molecules, such as serotonin and dopamine, in the extracellular fluid of a specific brain region in a freely moving or anesthetized animal.

General Methodology:

-

Animal Preparation: A stereotaxic surgical procedure is performed on an anesthetized animal (commonly a rat) to implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex, dorsal raphe nucleus).

-

Probe Insertion: After a recovery period, a microdialysis probe, which has a semi-permeable membrane at its tip, is inserted through the guide cannula into the brain tissue.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, extracellular neurochemicals diffuse across the membrane into the perfusate down their concentration gradient. This resulting fluid, the dialysate, is collected in timed fractions.

-

Drug Administration: this compound can be administered systemically (e.g., s.c. or i.p.) or locally through the probe itself (reverse dialysis).

-

Analysis: The collected dialysate samples are analyzed to quantify the concentration of serotonin, dopamine, and their metabolites, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Receptor Autoradiography

Objective: To visualize and quantify the density of receptors (e.g., 5-HT1A) in different brain regions.

General Methodology:

-

Tissue Preparation: Animals are euthanized, and their brains are rapidly removed, frozen, and sliced into very thin coronal sections using a cryostat.

-

Incubation: The brain sections are incubated with a solution containing a radiolabeled ligand specific for the target receptor, such as [3H]this compound for 5-HT1A receptors. Non-specific binding is determined by incubating adjacent sections with an excess of a non-radiolabeled competing drug.

-

Washing and Drying: Sections are washed to remove unbound radioligand and then dried.

-

Imaging: The radiolabeled sections are exposed to film or a phosphor imaging plate. The radioactivity creates an image (autoradiogram) where darker areas correspond to higher concentrations of the target receptor.

-

Quantification: The density of the signal in different brain regions is measured using computerized image analysis.

Summary and Conclusion

This compound remains an indispensable tool in neuropharmacology. Its effects are dictated by its potent agonism at 5-HT1A receptors. Through the activation of presynaptic autoreceptors, systemic this compound reliably decreases brain-wide serotonin release. This primary action initiates a cascade of secondary effects, most notably a complex and often facilitatory modulation of the dopamine system. The increase in dopamine release observed in regions like the prefrontal cortex appears to be an indirect consequence of reduced serotonergic inhibition. The data consolidated herein highlight the necessity of considering administration route, dosage, and specific brain region when interpreting the effects of this compound. The methodologies described, particularly in vivo microdialysis, have been fundamental to elucidating these intricate neurochemical interactions.

References

- 1. Elucidating the role of 5-HT1A and 5-HT7 receptors on this compound-induced behavioral recovery after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine agonist activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity of this compound toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a seminal research tool in pharmacology, pivotal to the characterization of the serotonin 1A (5-HT₁A) receptor. Initially lauded for its high affinity and selectivity as a 5-HT₁A receptor agonist, subsequent research has unveiled a more complex pharmacological profile, including activity at the 5-HT₇ receptor and the serotonin transporter. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data on its binding affinity and functional activity in clearly structured tables. Detailed methodologies for key in vitro and in vivo experiments are described to facilitate experimental design and replication. Furthermore, this guide incorporates visualizations of the primary signaling pathways of this compound, a typical experimental workflow, and the logical relationships of its physiological effects, rendered using the DOT language for clarity and precision.

Introduction

Developed in the 1980s, this compound has been instrumental in elucidating the physiological and behavioral roles of the 5-HT₁A receptor. It is a full agonist at this receptor and has been widely used to probe its function in neuropsychiatric disorders such as anxiety and depression.[1] However, it is now understood that this compound also acts as an agonist at the 5-HT₇ receptor and can inhibit serotonin reuptake, contributing to its overall pharmacological effects.[1] This guide aims to provide a detailed technical resource for professionals in drug development and neuroscience research, summarizing the key pharmacological characteristics of this compound.

Receptor Binding Affinity

The binding affinity of this compound has been extensively characterized across various receptor subtypes. The following table summarizes the reported binding constants (Ki, pKi, IC₅₀, pIC₅₀) for this compound at human and rat receptors.

| Receptor | Species | Ligand | Assay Type | Value | Units | Reference |

| 5-HT₁A | Human | [³H]this compound | Radioligand Binding | 1.2 | nM (Ki) | [2] |

| 5-HT₁A | Rat | [³H]this compound | Radioligand Binding | 1.2 | nM (Ki) | [2] |

| 5-HT₁A | Rat | [³H]this compound | Radioligand Binding | 8.92 | pKi | [2] |

| 5-HT₇ | Human | Radioligand Binding | 466 | nM (Ki) | ||

| 5-HT₁B | Human | Radioligand Binding | 5.42 | pIC₅₀ | ||

| α₁ₐ-adrenoceptor | Human | [³H]prazosin | Radioligand Binding | >10,000 | nM (Ki) | |

| D₂ Dopamine | Human | [³H]raclopride | Radioligand Binding | >10,000 | nM (Ki) |

Functional Activity

This compound exhibits agonist activity at both 5-HT₁A and 5-HT₇ receptors, leading to the modulation of adenylyl cyclase activity. The functional potency (EC₅₀, pEC₅₀, IC₅₀, pIC₅₀) of this compound in various functional assays is presented below.

| Receptor/Assay | Species | Assay Type | Value | Units | Reference |

| 5-HT₁A | Human | Adenylyl Cyclase Inhibition | 6 | nM (EC₅₀) | |

| 5-HT₁A | Human | Adenylyl Cyclase Inhibition | 8.22 | pEC₅₀ | |

| 5-HT₁A | Rat | Inhibition of Forskolin-Stimulated cAMP | 14 | nM (IC₅₀) | |

| 5-HT₇ | Human | cAMP Accumulation | - | - |

In Vivo Pharmacology

In animal models, this compound elicits a range of behavioral and physiological effects, which are summarized in the table below.

| Effect | Species | Dose Range (mg/kg) | Route | Outcome | Reference |

| Hypothermia | Mouse | 0.2 - 0.4 | s.c. | Dose-dependent decrease in core body temperature. | |

| Drug Discrimination | Rat | 0.1 | i.p. | Serves as a discriminative stimulus. | |

| Neuroprotection | Rat | 1 | i.p. | Reduces neuronal death after ischemic damage. |

Experimental Protocols

[³H]this compound Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for the 5-HT₁A receptor using [³H]this compound.

Materials:

-

Membrane Preparation: Rat hippocampal tissue or cells expressing the 5-HT₁A receptor.

-

Radioligand: [³H]this compound (specific activity ~120-180 Ci/mmol).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT.

-

Test Compounds: Serial dilutions of the compound of interest.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Prepare membrane homogenates from rat hippocampus. The final protein concentration should be adjusted to approximately 100-200 µg per assay tube.

-

In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [³H]this compound (final concentration ~1 nM), 50 µL of test compound or vehicle, and 100 µL of membrane preparation. For non-specific binding, add 10 µM 5-HT instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional activity of this compound at the 5-HT₁A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT₁A receptor.

-

Stimulant: Forskolin.

-

Test Compound: this compound.

-

Lysis Buffer: As per the cAMP assay kit manufacturer's instructions.

-

cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA or HTRF).

Procedure:

-

Plate the 5-HT₁A receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (final concentration ~10 µM) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

-

Generate a dose-response curve and determine the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

This compound-Induced Hypothermia in Mice

This protocol describes a common in vivo assay to assess the central effects of this compound.

Materials:

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Test Compound: this compound dissolved in saline.

-

Temperature Probe: Rectal probe or implantable transponder.

Procedure:

-

Allow the mice to acclimate to the experimental room for at least one hour before the experiment.

-

Measure the baseline core body temperature of each mouse.

-

Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.2 and 0.4 mg/kg). A control group should receive a saline injection.

-

Measure the core body temperature at regular intervals (e.g., every 15 minutes) for at least 60 minutes post-injection.

-

Calculate the change in body temperature from baseline for each time point and for each treatment group.

-

Analyze the data to determine the dose-dependent effect of this compound on body temperature.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to 5-HT₁A and 5-HT₇ receptors.

References